4,5-Diazafluorene

Coordination Chemistry X-ray Crystallography Ligand Design

4,5-Diazafluorene (daf) offers a unique ligand geometry that cannot be replicated by 2,2′-bipyridine or 1,10-phenanthroline. Its methylene bridge forces a wider N–N chelate bite angle (+3.34°), altering metal–ligand bond lengths and electronic structure. The electron-deficient scaffold (LUMO ~0.38 eV lower than fluorene) enhances electron injection in OLEDs and modulates catalyst redox potentials (−60 to −140 mV shift vs bpy). Acidic 9-position C–H bonds enable proton-coupled electron transfer or 9,9-dialkylation. Essential for Mn/Ru CO₂ reduction catalysts, n-type OLED materials, and anticancer G-quadruplex ligands. Standard purity ≥95%.

Molecular Formula C11H8N2
Molecular Weight 168.19 g/mol
CAS No. 245-37-4
Cat. No. B6599424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Diazafluorene
CAS245-37-4
Molecular FormulaC11H8N2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESC1C2=C(C3=C1C=CC=N3)N=CC=C2
InChIInChI=1S/C11H8N2/c1-3-8-7-9-4-2-6-13-11(9)10(8)12-5-1/h1-6H,7H2
InChIKeyYLRBBYWLBNWYGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Diazafluorene (CAS 245-37-4) – Core Scaffold Properties and Industrial Relevance for Ligand and Organic Electronics Procurement


4,5-Diazafluorene (daf, C₁₁H₈N₂, MW 168.19 g/mol, mp 172 °C) is a polycyclic aza-heterocycle in which the fluorene skeleton incorporates two nitrogen atoms at the 4- and 5-positions, creating a rigid, electron-deficient bidentate N-donor ligand framework . It is synthesized industrially via oxidative ring contraction of 1,10-phenanthroline followed by Wolf–Kishner reduction, and serves as the parent scaffold for a family of 9,9-disubstituted derivatives [1]. The compound is topologically analogous to fluorene but possesses a substantially lower LUMO energy level due to the electron-withdrawing imine nitrogens, while its N–N chelating pocket is structurally related to both 2,2′-bipyridine (bpy) and 1,10-phenanthroline (phen) [2].

4,5-Diazafluorene Procurement: Why 2,2′-Bipyridine, 1,10-Phenanthroline, or Fluorene Cannot Serve as Drop-In Replacements


Despite superficial topological similarities, 4,5-diazafluorene cannot be replaced by 2,2′-bipyridine (bpy), 1,10-phenanthroline (phen), or fluorene without altering key performance parameters. The methylene bridge at the 9-position forces a wider N–N chelate bite angle than bpy or phen, which directly increases metal–ligand bond lengths and weakens σ-donation—producing measurably different coordination geometries and electronic structures at the metal center [1]. Simultaneously, the two imine nitrogens lower the LUMO energy by ~0.37–0.38 eV relative to fluorene, imparting electron-acceptor character that the all-carbon fluorene scaffold cannot provide [2]. Furthermore, the parent daf bears two acidic benzylic C–H bonds at the 9-position that can engage in non-innocent proton-coupled reactivity—a feature absent in bpy but exploitable for derivatization or eliminable via 9,9-dialkylation to yield the more robust Me₂daf ligand [1]. These structural–electronic divergences mean that substitution of daf by a generic diimine or fluorene analog will predictably alter chelate geometry, redox potentials, electron affinity, and reaction selectivity.

4,5-Diazafluorene: Quantitative Differentiation Evidence Against Closest Structural Analogs


Chelate Bite Angle Widening vs 2,2′-Bipyridine: Single-Crystal XRD Comparison in Mn(I) and Ru(II) Complexes

Single-crystal X-ray diffraction analysis of isostructural Mn(CO)₃Br(L) and [Ru(L)₃]²⁺ complexes reveals that 4,5-diazafluorene (daf) enforces a substantially wider N–M–N chelate bite angle than 2,2′-bipyridine (bpy), accompanied by elongated M–N bond distances [1]. These geometric perturbations arise from the rigid five-membered cyclopentadiene bridge of the daf scaffold, which increases the inter-nitrogen separation relative to the freely rotating bipyridine core.

Coordination Chemistry X-ray Crystallography Ligand Design

Cathodic Shift in Ligand-Centered Reduction Potentials vs 2,2′-Bipyridine in Homoleptic Ru(II) Tris-Chelates

Cyclic voltammetry of [Ru(Me₂daf)₃](PF₆)₂ (5) and [Ru(bpy)₃](PF₆)₂ (4) under identical conditions demonstrates that the Me₂daf framework undergoes three sequential quasi-reversible ligand-centered reductions, each shifted cathodically by 60–70 mV relative to the corresponding bpy-based reduction in complex 4 [1]. The more negative potentials reflect the electron-rich character of the fused five-membered ring and the inductive effect of the 9-methyl substituents. For the Mn(CO)₃Br series, the first irreversible reduction of the daf complex 2 (E₁p,c = −1.75 V vs Fc⁺/⁰) is shifted by approximately −140 mV compared to the bpy analog 1 (E₁p,c = −1.61 V) [1].

Electrochemistry Redox-Active Ligands Cyclic Voltammetry

LUMO Energy Lowering by 0.37–0.38 eV vs Fluorene-Based Co-Oligomers in Organic Electronic Materials

Replacement of the central fluorene unit in fluorene–naphthalene–fluorene (FNF) co-oligomers with a 4,5-diazafluorene unit to form SNS or NSN co-oligomers results in a measured LUMO energy decrease of 0.37–0.38 eV, as determined by cyclic voltammetry and supported by DFT calculations [1]. This lowering is attributed to the electron-withdrawing effect of the two pyridinic nitrogen atoms in the diazafluorene core.

Organic Electronics Electron-Transport Materials DFT and Electrochemistry

OLED Electron Injection Enhancement: 4,5-Diazafluorene-Incorporated Terfluorene vs Unmodified Terfluorene Blue Emitter

Incorporation of 4,5-diazafluorene as a substitution group onto ter(9,9-diarylfluorene) facilitates electron injection from the metal cathode without altering the blue emission characteristics of the terfluorene core, yielding a more efficient OLED device than that fabricated with unmodified terfluorene [1]. In a related system exploiting the diazafluorene electron-transport motif, Yb-doped 4,5-diaza-9,9-spirofluorene used as an n-type charge generation layer (nCGL) in tandem OLEDs delivers a 1.6-fold improvement in external quantum efficiency and a 1.7-fold increase in operational lifetime over single-unit devices [2].

OLED Blue Emitter Electron Injection Molecular Doping

Anticancer Selectivity Index of 4,5-Diazafluorene Derivative 14c vs Cisplatin Against A549 Lung Carcinoma Cells

In a panel of 19 novel 4,5-diazafluorene derivatives evaluated for antiproliferative activity via telomeric G-quadruplex DNA targeting, compound 14c exhibited the strongest activity against A549 human lung carcinoma cells with an IC₅₀ of 1.13 μM and a selectivity index (SI) of 7.01 relative to normal MRC-5 lung fibroblasts, which is substantially better than the clinical reference drug cisplatin tested under the same conditions (SI = 1.80) [1].

Medicinal Chemistry Anticancer G-Quadruplex Selectivity Index

4,5-Diazafluorene Procurement: Evidence-Based Application Scenarios Where the Scaffold Delivers Quantifiable Advantage


Rational Design of Redox-Active Mn(I) and Ru(II) Catalysts Requiring Wider Bite Angles and Tunable Reduction Potentials

For research groups developing Mn(I) tricarbonyl or Ru(II) polypyridyl catalysts for CO₂ reduction or photoredox applications, 4,5-diazafluorene provides a wider chelate bite angle (+3.34° vs bpy) and systematically more negative ligand-centered reduction potentials (−60 to −140 mV shift) compared to 2,2′-bipyridine, enabling fine-tuning of the metal center's electron density and substrate binding without altering the MLCT absorption characteristics [1]. The acidic benzylic C–H bonds of daf at the 9-position can be exploited for proton-coupled electron transfer (PCET) reactivity or eliminated by 9,9-dimethylation (Me₂daf) when redox-inert ligand behavior is required [1].

Electron-Transport and n-Type Organic Semiconductor Development for OLEDs and OPVs

The 0.37–0.38 eV LUMO stabilization of 4,5-diazafluorene relative to fluorene [2] makes daf the scaffold of choice for constructing electron-deficient conjugated oligomers, polymers, and bipolar host materials. In blue OLEDs, 4,5-diazafluorene incorporation into terfluorene emitters improves electron injection from the cathode while preserving emission color [3], and diazafluorene-based n-type charge generation layers in tandem OLED architectures deliver 1.6× EQE and 1.7× lifetime gains [4].

Medicinal Chemistry Starting Material for G-Quadruplex-Targeted Anticancer Agents with Superior Selectivity Over Cisplatin

The 4,5-diazafluorene core, when appropriately functionalized, yields derivatives such as compound 14c that achieve a selectivity index of 7.01 against A549 lung carcinoma cells relative to normal MRC-5 fibroblasts—a 3.9-fold improvement over cisplatin (SI = 1.80) [5]. Procurement of the parent 4,5-diazafluorene scaffold is therefore justified for medicinal chemistry campaigns that require a versatile, derivatizable core structure capable of engaging telomeric G-quadruplex DNA with cancer-selective cytotoxicity.

Homogeneous Transfer Hydrogenation Catalysis Using Ru(II)-Diazafluorene Complexes

Cationic Ru(II) complexes bearing a 4,5-diazafluorene unit and p-cymene co-ligand catalyze the transfer hydrogenation of aryl ketones to secondary alcohols using 2-propanol as the hydrogen source, achieving conversion rates of 80–99% with turnover frequencies up to 255–291 h⁻¹ in the presence of NaOH [6]. This performance establishes 4,5-diazafluorene as a viable ligand platform for practical catalytic hydrogenation processes where the electron-deficient character of the diazafluorene scaffold modulates the Ru center's hydridic reactivity.

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